Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate
Description
Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate is an α,β-unsaturated ester derivative featuring a pyridine ring and an acetyloxy substituent. The acetyloxy group likely enhances lipophilicity compared to hydroxylated analogs, influencing its pharmacokinetic properties .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 2-[acetyloxy(pyridin-2-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C12H13NO4/c1-8(12(15)16-3)11(17-9(2)14)10-6-4-5-7-13-10/h4-7,11H,1H2,2-3H3 |
InChI Key |
MAGNANJTNPBBMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=N1)C(=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate typically involves the esterification of 2-(pyridin-2-yl)methylprop-2-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The pyridin-2-yl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Key Observations:
Bioactivity : Compounds with pyridine-pyrimidine hybrids (e.g., ) exhibit antimicrobial properties, suggesting that the target molecule may also serve as a scaffold for bioactive agents .
Synthetic Flexibility : The acetyloxy group can act as a protecting group, enabling further functionalization via deacetylation or substitution reactions, as seen in related pyridine derivatives .
Physicochemical and Reactivity Comparison
Acetyloxy vs. Hydroxy Derivatives:
- Reactivity: The α,β-unsaturated ester moiety is electrophilic, enabling Michael addition reactions. This reactivity is shared across analogs but modulated by substituents (e.g., electron-withdrawing cyano groups in Compound 10 enhance electrophilicity) .
Pyridine vs. Pyrimidine Cores:
- Electronic Effects : Pyridine’s electron-deficient nature (vs. pyrimidine) influences regioselectivity in nucleophilic attacks. For example, pyrimidine-containing compounds () undergo thioether formation at specific positions due to electronic and steric factors .
Biological Activity
Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate, with the CAS number 131211-78-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 235.24 g/mol. The structure features an acetyloxy group and a pyridine moiety, which are known to influence the compound's biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of methyl esters and their derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study conducted on related methyl esters demonstrated minimum inhibitory concentrations (MICs) against common pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.
Anticancer Activity
The anticancer properties of compounds containing pyridine rings have been extensively studied. This compound may exhibit cytotoxic effects on cancer cell lines due to its structural features.
Research Findings
In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Interaction : Similar compounds have demonstrated the ability to bind DNA, leading to inhibition of replication and transcription.
- Enzyme Inhibition : The presence of functional groups in the molecule may allow it to act as an inhibitor for key enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
